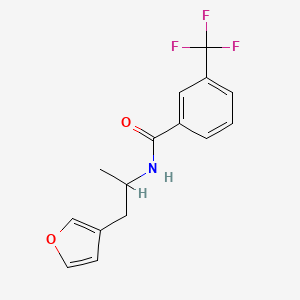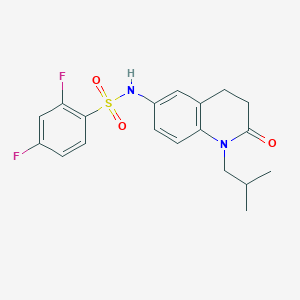
2,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes that play a crucial role in physiological processes such as respiration and the regulation of pH in tissues . Additionally, these compounds have been identified as agents capable of down-regulating NFkappaB activity, which is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the amidation reaction between a suitable amine, such as 8-aminoquinoline, and benzenesulfonyl chloride derivatives . The process is carefully designed to yield the desired sulfonamide compounds, which can then be characterized by techniques like ^1H-NMR and mass spectrometry (MS) . The synthesis of the specific compound is not detailed in the provided papers, but the general methodology for creating similar sulfonamide derivatives can be inferred.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity to carbonic anhydrases. The presence of fluorine atoms on the benzene ring, as seen in the compound of interest, is known to significantly enhance the observed affinities due to an increased fraction of deprotonated ligand . The crystal structures of similar fluorinated benzenesulfonamides in complex with CA isozymes have been determined, providing insights into the interactions between the inhibitors and the enzymes .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, including the formation of hydrogen-bonded self-associates, as observed in some sulfonamide compounds . The addition of benzenesulfinic acid to quinones, a reaction relevant to the synthesis of sulfonamide derivatives, has been studied, showing that the position of addition can vary depending on the substituents on the quinone . The reactivity of these compounds is influenced by their molecular structure, which dictates their interaction with other molecules and ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms and the specific arrangement of substituents on the benzene ring affect properties such as solubility, acidity (pKa values), and the strength of hydrogen bonding in crystals and solutions . The intrinsic thermodynamics of binding to carbonic anhydrases, including enthalpy and entropy contributions, have been measured, indicating that these compounds have some of the strongest known protein-small ligand interactions .
科学的研究の応用
Evaluation of PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough
Research has explored the use of closely related phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of idiopathic pulmonary fibrosis and cough. One study highlighted the potential of such compounds, showing in vitro support for their claimed utilities, marking a step forward in the treatment of these conditions through novel therapeutic approaches (Norman, 2014).
Synthesis and Anticancer Activity
The synthesis of novel quinolines as potential anticancer and radioprotective agents has been reported, indicating the chemical versatility of sulfonamide derivatives. Compounds synthesized from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide showed promising cytotoxic activities, suggesting their utility in developing new anticancer therapies (Ghorab et al., 2008).
Carbonic Anhydrases Inhibition
Fluorinated benzenesulfonamides have been studied as inhibitors of human carbonic anhydrase isozymes, showcasing nanomolar binding potency. These findings open avenues for the development of inhibitors targeting specific isozymes, with potential applications in treating conditions like glaucoma, epilepsy, and certain types of cancer (Dudutienė et al., 2013).
Synthesis and Molecular Design of VEGFR-2 Inhibitors
A study focusing on the synthesis of benzo[g]quinazolin derivatives bearing benzenesulfonamide moiety for VEGFR-2 inhibition reported compounds showing excellent inhibitory activity. These results emphasize the compound's potential in anticancer therapy, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis (Ghorab et al., 2017).
Transition Metal Complexes for Catalysis
Research into the synthesis and characterization of transition metal complexes containing sulfonamidoquinoline ligands has provided insights into their catalytic properties, particularly in transfer hydrogenation reactions. Such complexes demonstrate the potential of sulfonamide derivatives in facilitating chemical transformations, relevant in pharmaceutical manufacturing and material science (Dayan et al., 2013).
特性
IUPAC Name |
2,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-12(2)11-23-17-6-5-15(9-13(17)3-8-19(23)24)22-27(25,26)18-7-4-14(20)10-16(18)21/h4-7,9-10,12,22H,3,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNQLJEIIJJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)
![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

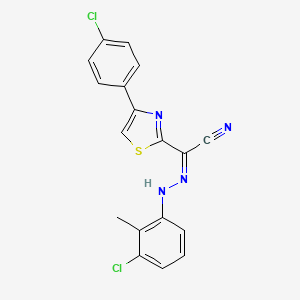
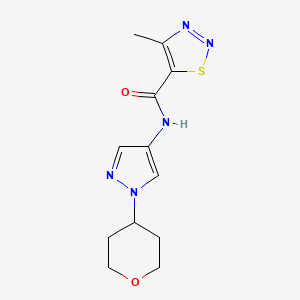
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)
![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)
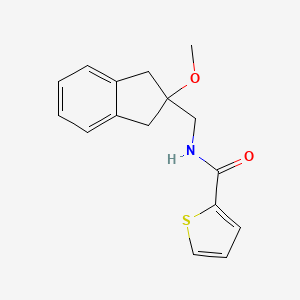
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

